molecular formula C6H9N3 B068462 3-cyclopropyl-1H-pyrazol-5-amine CAS No. 175137-46-9

3-cyclopropyl-1H-pyrazol-5-amine

Cat. No.: B068462
CAS No.: 175137-46-9
M. Wt: 123.16 g/mol
InChI Key: MXVAGCQKBDMKPG-UHFFFAOYSA-N
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Description

3-cyclopropyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Palladium-Catalyzed Direct Arylations : A study by Sidhom et al. (2018) explored the use of 5-aminopyrazoles bearing a cyclopropyl group in palladium-catalyzed direct arylations. These reactions successfully produced C4-arylated pyrazoles without decomposing the cyclopropyl unit, highlighting the compound's utility in synthesizing diverse functional groups Sidhom et al., 2018.

  • Antimicrobial Applications : Raju et al. (2010) synthesized a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives to evaluate their antibacterial and antifungal activities. Some of these compounds exhibited potent antimicrobial activities, suggesting their potential as therapeutic agents Raju et al., 2010.

  • Synthesis of Tricyclic Compounds : El‐Mekabaty et al. (2017) described the synthesis of various functionalized indole-3-yl pyrazole derivatives starting from 3-cyanoacetylindole, demonstrating the versatility of this compound in producing complex structures with potential pharmaceutical relevance El‐Mekabaty et al., 2017.

  • Target Fishing for Antitumor Drugs : A 2020 study by Ma et al. designed and synthesized 3-aryl-4-alkylpyrazol-5-amines and identified their biological action targets through target fishing. They found compound 5h to have significant anti-proliferative activities against tumor cells, indicating its potential in cancer treatment Ma et al., 2020.

  • Antioxidant Agents : El‐Mekabaty et al. (2016) synthesized compounds belonging to the pyrazolo[1,5-a]pyrimidine series from 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine. These compounds exhibited significant antioxidant activities, highlighting another potential application of this compound El‐Mekabaty et al., 2016.

  • Microwave-Assisted Synthesis : A study by Law et al. (2019) developed an efficient microwave-assisted process for preparing a variety of 1-aryl-1H-pyrazole-5-amines. This method has broad applications in producing molecules used in pesticides, anti-malarials, and chemotherapeutics Law et al., 2019.

Safety and Hazards

The safety information for 3-cyclopropyl-1H-pyrazol-5-amine indicates that it has the hazard statements H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

5-cyclopropyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVAGCQKBDMKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374126
Record name 3-cyclopropyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-46-9
Record name 3-cyclopropyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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